molecular formula C9H12O3 B14779654 (1R,5S,6S)-2,2-Dimethyl-4-oxobicyclo[3.1.0]hexane-6-carboxylic acid

(1R,5S,6S)-2,2-Dimethyl-4-oxobicyclo[3.1.0]hexane-6-carboxylic acid

Cat. No.: B14779654
M. Wt: 168.19 g/mol
InChI Key: IUUGEMKXJGJBGS-UHFFFAOYSA-N
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Description

(1R,5S,6S)-2,2-Dimethyl-4-oxobicyclo[310]hexane-6-carboxylic acid is a unique bicyclic compound characterized by its distinct structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S,6S)-2,2-Dimethyl-4-oxobicyclo[3.1.0]hexane-6-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions, followed by oxidation to introduce the ketone functionality. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(1R,5S,6S)-2,2-Dimethyl-4-oxobicyclo[3.1.0]hexane-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The carboxylic acid group can undergo substitution reactions to form esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as thionyl chloride and amines are used for substitution reactions.

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

(1R,5S,6S)-2,2-Dimethyl-4-oxobicyclo[3.1.0]hexane-6-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (1R,5S,6S)-2,2-Dimethyl-4-oxobicyclo[3.1.0]hexane-6-carboxylic acid exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (1R,5S,6S)-2,2-Dimethyl-4-oxobicyclo[3.1.0]hexane-6-carboxylic acid: shares similarities with other bicyclic compounds, such as camphor and norbornane derivatives.

    Camphor: Known for its use in medicinal and aromatic applications.

    Norbornane Derivatives: Used in various chemical syntheses and industrial applications.

Uniqueness

What sets this compound apart is its specific stereochemistry and functional group arrangement, which confer unique reactivity and potential for diverse applications.

Properties

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

IUPAC Name

2,2-dimethyl-4-oxobicyclo[3.1.0]hexane-6-carboxylic acid

InChI

InChI=1S/C9H12O3/c1-9(2)3-4(10)5-6(7(5)9)8(11)12/h5-7H,3H2,1-2H3,(H,11,12)

InChI Key

IUUGEMKXJGJBGS-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)C2C1C2C(=O)O)C

Origin of Product

United States

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